Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).
L-Norleucine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.
DL-Norleucine
CAS No.: 616-06-8
VCID: VC21537802
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
DL-Norleucine, also known as 2-aminohexanoic acid, is a non-proteinogenic amino acid that belongs to the class of alpha-amino acids. It is a structural analogue of the naturally occurring amino acid leucine but lacks the branched side chain present in leucine. DL-Norleucine is a racemic mixture of the D- and L-enantiomers of norleucine, which are mirror images of each other due to its chiral nature. Occurrence and BiosynthesisDL-Norleucine is not a naturally occurring metabolite in humans but can be found in small amounts in certain bacterial strains. Its biosynthesis involves the action of specific enzymes, and it can be incorporated into peptides due to the imperfect selectivity of aminoacyl-tRNA synthetases . Uses and ApplicationsDL-Norleucine is used in various biochemical studies due to its structural similarity to methionine, a sulfur-containing amino acid. It is often used as a substitute for methionine in peptides to study the role of sulfur in biological processes. For example, it has been used to investigate the neurotoxic effects of Amyloid-β peptides in Alzheimer's disease by substituting methionine with norleucine, which can negate the neurotoxic effects . Biological SignificanceDL-Norleucine can be detected in human blood, but only in individuals exposed to this compound or its derivatives. It is part of the human exposome, which includes all environmental exposures throughout a person's life . Research FindingsRecent studies have explored the use of DL-Norleucine in biotechnology, particularly in microbial processes. It can act as a negative controller in certain cellular processes without interfering with other essential functions . |
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CAS No. | 616-06-8 |
Product Name | DL-Norleucine |
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | (2S)-2-aminohexanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Standard InChIKey | LRQKBLKVPFOOQJ-YFKPBYRVSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)N |
SMILES | CCCCC(C(=O)O)N |
Canonical SMILES | CCCCC(C(=O)O)N |
Physical Description | Solid |
Solubility | 12 mg/mL at 25 °C |
Synonyms | 6154-45-6;BZ-TYR-PNA;(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide;n|A-benzoyl-n-(4-nitrophenyl)-l-tyrosinamide;BTPNA;(2S)-3-(4-HYDROXYPHENYL)-N-(4-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROPANAMIDE;AC1L4NUQ;AC1Q1ZF5;Benzoyltyrosine4-nitroanilide;SCHEMBL1351202;Benzoyl-L-tyrosinep-nitroanilide;Benzoyl-L-tyrosine4-nitroanilide;CJERUMAUMMIPRF-FQEVSTJZSA-N;MolPort-004-964-835;ZINC4899459;6500AH;AR-1K8265;KM0522;AKOS016845836;AJ-52548;AK135287;AM027333;OR072202;KB-211901;FT-0659972 |
PubChem Compound | 21236 |
Last Modified | Aug 15 2023 |
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